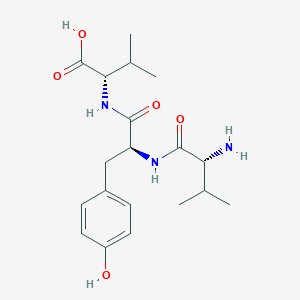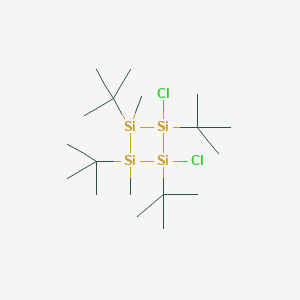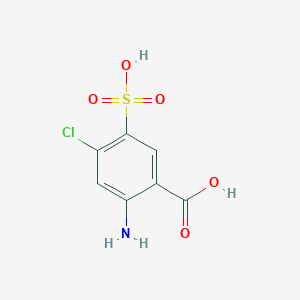
2-Amino-4-chloro-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a chlorine atom at the 4-position, and a sulfonic acid group at the 5-position. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-amino-4-chloro-5-sulfobenzoic acid typically involves the sulfonation of ortho-toluene followed by nitration and reduction steps. One common method includes:
Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid.
Nitration: The sulfonated product is then nitrated to introduce the nitro group.
Reduction: The nitro group is reduced under alkaline conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient sulfonation, nitration, and reduction. The use of falling-film absorbers helps in managing sulfur oxide waste gases, thereby reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amino group under alkaline conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Common Reagents and Conditions
Sulfonation: Fuming sulfuric acid is used for sulfonation.
Nitration: Nitric acid is commonly used for nitration.
Reduction: Alkaline conditions, often with sodium hydroxide, are used for reduction reactions.
Major Products Formed
Scientific Research Applications
2-Amino-4-chloro-5-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-5-sulfobenzoic acid involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles. The presence of the amino and sulfonic acid groups influences the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5-sulfamoylbenzoic acid: This compound is similar in structure but features a sulfamoyl group instead of a sulfonic acid group.
2-Amino-4-chlorobenzoic acid: This compound lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-4-chloro-5-sulfobenzoic acid is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This combination of functional groups makes it highly reactive and versatile in various chemical reactions, particularly in the synthesis of dyes and pharmaceuticals .
Properties
CAS No. |
64174-54-5 |
|---|---|
Molecular Formula |
C7H6ClNO5S |
Molecular Weight |
251.64 g/mol |
IUPAC Name |
2-amino-4-chloro-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H6ClNO5S/c8-4-2-5(9)3(7(10)11)1-6(4)15(12,13)14/h1-2H,9H2,(H,10,11)(H,12,13,14) |
InChI Key |
KGHGVBPOWNCREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



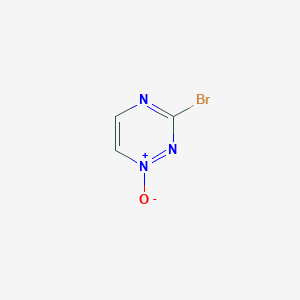

![7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one](/img/structure/B14492452.png)

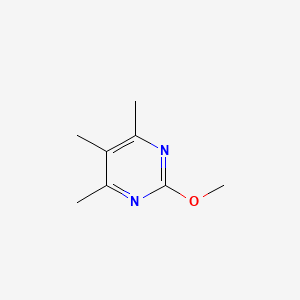
![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
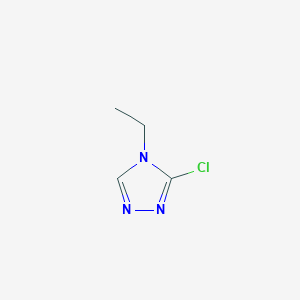
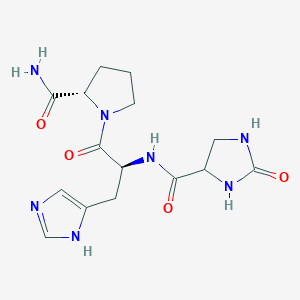
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)
